molecular formula C19H21N5O B2442993 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline CAS No. 2310126-03-3

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline

Cat. No.: B2442993
CAS No.: 2310126-03-3
M. Wt: 335.411
InChI Key: OASBGTITCQQEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline is a complex organic compound with the molecular formula C19H21N5O. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The presence of a piperidine ring and a methylpyrimidine group further enhances its chemical complexity and potential for diverse applications.

Preparation Methods

The synthesis of 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the methylpyrimidine group through etherification reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoxaline ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the quinoxaline core, piperidine ring, or methylpyrimidine group, depending on the reagents and conditions used.

Scientific Research Applications

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound can be used in the study of biological processes and interactions due to its structural similarity to various bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The quinoxaline core can engage in π-π stacking interactions with aromatic residues, while the piperidine and methylpyrimidine groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoxaline can be compared with other similar compounds, such as aminopyrimidines . While both classes of compounds contain pyrimidine rings, the presence of the quinoxaline core and piperidine ring in this compound provides it with unique chemical and biological properties. Similar compounds include:

  • Aminopyrimidine
  • 2,4-Diaminopyrimidine
  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl

Properties

IUPAC Name

2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-14-10-19(22-13-21-14)25-12-15-6-8-24(9-7-15)18-11-20-16-4-2-3-5-17(16)23-18/h2-5,10-11,13,15H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASBGTITCQQEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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